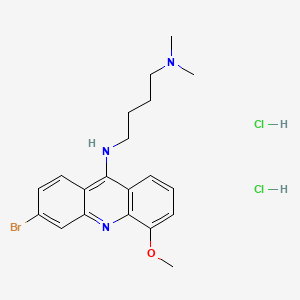
C 325
Vue d'ensemble
Description
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Méthodes De Préparation
The synthesis of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-butanediamine with 3-bromo-5-methoxy-9-acridine in the presence of dimethylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Nickel-Catalyzed β,γ-Dicarbofunctionalization
A nickel-catalyzed three-component reaction enables β,γ-dicarbofunctionalization of alkenyl carbonyl compounds (Scheme 5) :
-
Substrates : Non-conjugated alkenes, aryl iodides, and alkylzinc reagents.
-
Directing Group : 8-Aminoqunoline ensures regioselectivity, later cleaved to yield carboxylic acids.
-
Yield Range : 55–92% across 22 substrates, with terminal alkenes showing higher efficiency .
Key Reaction Conditions :
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: Bipyridine
-
Temperature: 80°C
N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Coupling
NHCs facilitate deaminative cross-coupling of aldehydes with Katritzky pyridinium salts (Scheme 6) :
-
Mechanism : Single-electron transfer generates alkyl radicals, which recombine with carbonyl carbon radicals.
-
Scope : 40 substrates, including peptide derivatives, with 60–89% yields .
-
Advantage : Transition metal-free, functional group tolerance (esters, amines, halides) .
Design of Experiments (DoE) in Reaction Optimization
A face-centered central composite design (CCF) optimized the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine to maximize ortho-substituted product 7 :
-
Factors : Residence time (0.5–3.5 min), temperature (30–70°C), pyrrolidine equivalents (2–10).
-
Replicates : Three center-point experiments ensured reproducibility (±2% yield variance) .
Table 2: DoE Results for Product 7 Synthesis
| Experiment | Residence Time (min) | Temp (°C) | Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 30 | 2 | 42 |
| 9 (Center) | 2.0 | 50 | 6 | 78 |
| 17 | 3.5 | 70 | 10 | 65 |
Deuteration of Hydridic C(sp³)-H Bonds
A visible-light-driven method deuteration uses D₂O and TBADT/thiol catalysis :
-
Scope : Formyl C-H and tertiary C(sp³)-H bonds in 38 feedstock chemicals (e.g., ibuprofen).
-
Deuteration Efficiency : >90% D-incorporation under 390 nm light .
Intermolecular N–N Coupling for Hydrazides
Iridium or iron catalysis enables N–N coupling of dioxazolones and arylamines (Scheme 7) :
Applications De Recherche Scientifique
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,4-Butanediamine, N1-(3-aminopropyl)-N1-[3-[(6-chloro-2-methoxy-9-acridinyl)amino]propyl]-, hydrochloride
- Benzamide, 3-bromo-N-(1,2,3,4-tetrahydro-7-methoxy-9-acridinyl)-
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Propriétés
Numéro CAS |
6546-56-1 |
|---|---|
Formule moléculaire |
C20H26BrCL2N3O |
Poids moléculaire |
475.2 g/mol |
Nom IUPAC |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
Clé InChI |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
SMILES canonique |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
6546-56-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C-325; C 325; C325 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















